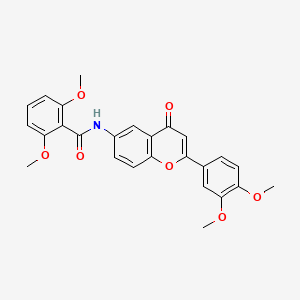

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide

CAS No.:

Cat. No.: VC16384022

Molecular Formula: C26H23NO7

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23NO7 |

|---|---|

| Molecular Weight | 461.5 g/mol |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2,6-dimethoxybenzamide |

| Standard InChI | InChI=1S/C26H23NO7/c1-30-20-10-8-15(12-24(20)33-4)23-14-18(28)17-13-16(9-11-19(17)34-23)27-26(29)25-21(31-2)6-5-7-22(25)32-3/h5-14H,1-4H3,(H,27,29) |

| Standard InChI Key | AKLJPHYKNFEQAY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC |

Introduction

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chromenone core with a 3,4-dimethoxyphenyl group and a benzamide moiety, resulting in a molecular formula of C26H23NO7 and a molecular weight of approximately 461.5 g/mol .

Structural Features

The structural uniqueness of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide lies in its chromenone and benzamide components. The chromenone core is a common feature in many flavonoids, known for their diverse biological activities, while the benzamide group adds a distinct pharmacophore that can interact with various biological targets. This combination makes the compound an interesting candidate for further pharmacological investigation.

Synthesis

The synthesis of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide typically involves multiple steps, including condensation reactions and careful control of reaction conditions to ensure the formation of the desired product. Common reagents used in such syntheses include oxidizing agents and reducing agents, which are crucial for achieving the correct oxidation state and minimizing side reactions.

Biological Activities

Research indicates that N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide exhibits significant biological activities, including:

-

Anticancer Properties: The compound has been studied for its potential to inhibit cancer cell growth. Its ability to bind with specific proteins involved in cancer progression makes it a promising candidate for anticancer therapies.

-

Antimicrobial Effects: It shows activity against various microbial strains, which could be beneficial in developing new antimicrobial agents.

-

Antioxidant Activities: The compound's antioxidant properties are also noteworthy, as they can help protect against oxidative stress-related diseases.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide | Chromenone core with benzamide moiety | Anticancer, antimicrobial, antioxidant |

| N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | Chromenone core with dimethyl substitution | Anticancer and antimicrobial |

| 3-(3,4-Dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide | Oxadiazole instead of benzofuran | Antimicrobial properties |

| 5-Hydroxyflavone derivatives | Flavonoid backbone | Antioxidant and anti-inflammatory |

Future Research Directions

Given its promising biological activities, N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a valuable target for further research in medicinal chemistry. Future studies should focus on optimizing its structure for improved efficacy and exploring its potential applications in treating various diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume